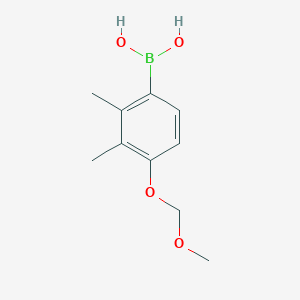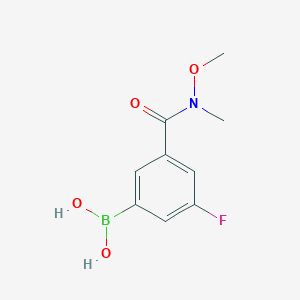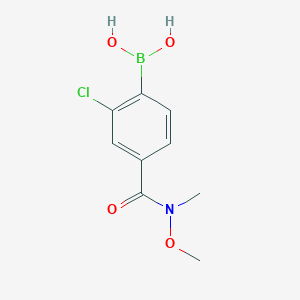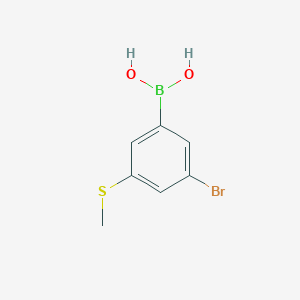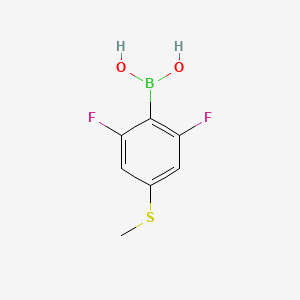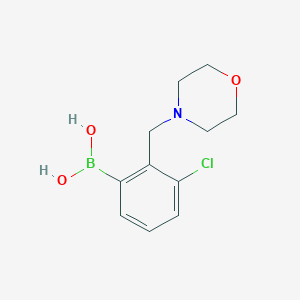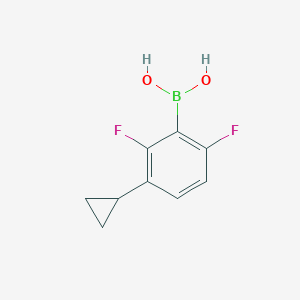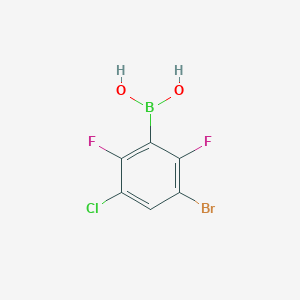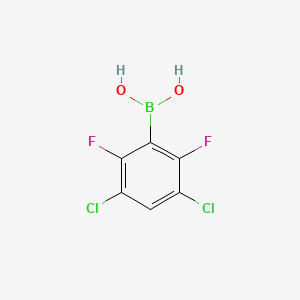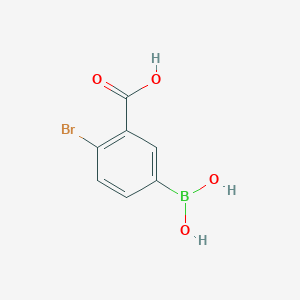
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid
Übersicht
Beschreibung
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is a boronic acid derivative . Its IUPAC name is 3-(benzyloxy)-4-bromo-2,6-difluorophenylboronic acid . The molecular weight of this compound is 342.93 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10BBrF2O3/c15-9-6-10(16)11(14(18)19)12(17)13(9)20-7-8-4-2-1-3-5-8/h1-6,18-19H,7H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 342.93 . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Ortho-Functionalized Arylboronic Acids
One application involves the synthesis of ortho-functionalized arylboronic acids, which are crucial intermediates in organic chemistry. A study demonstrated the preparation of ortho-lithiated derivatives of protected phenylboronic acid, facilitating the synthesis of various ortho-functionalized arylboronic acids. This method offers a convenient approach to 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, compounds known for their significant rotational barrier around the Caryl bond, indicating potential utility in designing molecular rotors or motors (Dąbrowski et al., 2007).
Novel Synthesis Routes
Another research application is the development of novel synthesis routes that improve the efficiency and yield of chemical products. For example, an improved synthesis method for (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol was devised to increase throughput and yield by avoiding low-yielding intermediates and the use of hazardous materials (Clarke et al., 2007).
Luminescent Materials
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid also finds application in the synthesis of luminescent materials. A study involving the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates explored the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research has implications for the development of new materials with tailored photophysical properties (Sivakumar et al., 2010).
Pharmaceutical and Agrochemical Synthesis
The compound is also utilized in the synthesis of biologically relevant targets. A practical preparation of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, common building blocks for pharmaceuticals and agrochemicals, was developed. These intermediates serve as partners for cross-coupling reactions to synthesize compounds of biological interest, showcasing the role of this chemical in drug discovery and development (Verdelet et al., 2011).
Catalysis
Furthermore, this compound plays a role in catalysis. Cyclopalladated complexes of 3-thiophosphorylbenzoic acid thioamides, synthesized from derivatives of this compound, exhibited high catalytic activity for the Suzuki cross-coupling reactions and showed luminescent properties. These findings open avenues for the development of new catalysts with enhanced performance and additional functionalities (Kozlov et al., 2008).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the entire 3-Benzyloxy-4-bromo-2,6-difluorophenyl moiety) from boron to a transition metal catalyst, typically palladium . The palladium then facilitates the coupling of the transferred group to the electrophilic carbon atom in the target molecule .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound can lead to the formation of various biaryl compounds . These compounds can participate in numerous biochemical pathways, depending on their specific structures.
Result of Action
The primary result of the action of this compound is the formation of biaryl compounds via Suzuki-Miyaura cross-coupling . These compounds can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they participate in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, with a recommended storage temperature of 2-8°C . Additionally, the compound’s efficacy in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable catalyst and the pH of the reaction environment .
Eigenschaften
IUPAC Name |
(4-bromo-2,6-difluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrF2O3/c15-9-6-10(16)11(14(18)19)12(17)13(9)20-7-8-4-2-1-3-5-8/h1-6,18-19H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLYOUHNLANTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)Br)OCC2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175587 | |
| Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-14-8 | |
| Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



